molecular formula C10H10Cl2O2 B1611000 1-(2,3-Dichloro-4-hydroxyphenyl)butan-1-one CAS No. 2350-46-1

1-(2,3-Dichloro-4-hydroxyphenyl)butan-1-one

Cat. No.: B1611000
CAS No.: 2350-46-1
M. Wt: 233.09 g/mol
InChI Key: MRAKITVQDPSLMI-UHFFFAOYSA-N
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Description

1-(2,3-Dichloro-4-hydroxyphenyl)butan-1-one is a useful research compound. Its molecular formula is C10H10Cl2O2 and its molecular weight is 233.09 g/mol. The purity is usually 95%.
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Scientific Research Applications

Structural Effects in Hydrolysis

Research by Kalyanam and Likhate (1987) revealed the sensitivity of the carbonyl-assisted intramolecular hydrolysis of 4-chloro-1-(4′-hydroxyphenyl)butan-1-one to the substitutional pattern on the phenyl ring and the number of methylene groups between the carbonyl carbon and the chlorine (Kalyanam & Likhate, 1987).

Electrocatalytic Hydrogenation

Bryan and Grimshaw (1997) explored the electrocatalytic hydrogenation of 4-(4-hydroxyphenyl)buten-2-one, leading to the formation of 4-(4-hydroxyphenyl)butan-2-one and a minor amount of the corresponding secondary alcohol (Bryan & Grimshaw, 1997).

Crystallographic Structure Analysis

Shi and Jiang (1999) disclosed the crystallographic structure of 4-hydroxy-3-methylene-4-(p-nitrophenyl)butan-2-one, providing detailed insights into its spatial arrangement (Shi & Jiang, 1999).

Phenol Oxidation and Derivatives Formation

Schofield, Ward, and Choudhury (1971) reported on the oxidation of 1-(2-hydroxyphenyl)-2-(4-hydroxyphenyl)ethane with 2,3-dichloro-5,6-dicyanobenzoquinone, leading to a mixture of benzofuran derivatives (Schofield, Ward, & Choudhury, 1971).

Boronation and Structural Studies

Arcus, Main, and Nicholson (1993) explored the ortho-directed electrophilic boronation of a benzyl ketone, leading to the formation of complex boron heterocycles and their structural determination (Arcus, Main, & Nicholson, 1993).

One-Pot Synthesis Methods

Han et al. (2016) developed a new method for the one-pot synthesis of 3-(furan-2-yl)-4H-chromen-4-ones using K10 montmorillonite catalysis under solvent-free conditions (Han et al., 2016).

Metabolism Studies

Sporstøl and Scheline (1982) conducted metabolism studies of 4-(4-hydroxyphenyl)butan-2-one in various species, revealing the prominence of raspberry ketone and its corresponding carbinol as metabolites (Sporstøl & Scheline, 1982).

Glucosides in Raspberry Fruit

Pabst et al. (1990) isolated and identified glucosides of 4-(4′-hydroxyphenyl)butan-2-one from raspberry fruit, expanding the understanding of natural compound derivatives (Pabst et al., 1990).

Tautomeric Properties

Mahmudov et al. (2011) studied the structural, tautomeric, and acid-base properties of azoderivatives of butane-1,3-dione, contributing to the knowledge of the compound's behavior in different environments (Mahmudov et al., 2011).

FXR Antagonist Research

Song et al. (2015) discovered and studied the structure-activity relationship of 3-(tert-butyl)-4-hydroxyphenyl benzoate derivatives as novel farnesoid X receptor (FXR) antagonists (Song et al., 2015).

Fragrance Compound Synthesis

Kuznetsov et al. (2015) synthesized fragrant 3,6-diazahomoadamantan-9-ones from 4-phenylbutan-2-one and its derivatives, demonstrating its application in fragrance chemistry (Kuznetsov et al., 2015).

Mechanism of Action

Target of Action

It is known to be an intermediate in synthesizing (2,3-dichloro-4-butyrylphenoxy)acetic acid , which could suggest potential targets related to the action of this derivative compound.

Mode of Action

As an intermediate in the synthesis of (2,3-Dichloro-4-butyrylphenoxy)acetic Acid , it may share similar interaction mechanisms with its targets

Biochemical Pathways

Given its role as an intermediate in the synthesis of (2,3-Dichloro-4-butyrylphenoxy)acetic Acid , it may potentially influence the same or related biochemical pathways.

Result of Action

As an intermediate in the synthesis of (2,3-Dichloro-4-butyrylphenoxy)acetic Acid , its effects may be related to the actions of this derivative compound.

Properties

IUPAC Name

1-(2,3-dichloro-4-hydroxyphenyl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl2O2/c1-2-3-7(13)6-4-5-8(14)10(12)9(6)11/h4-5,14H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRAKITVQDPSLMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1=C(C(=C(C=C1)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40555903
Record name 1-(2,3-Dichloro-4-hydroxyphenyl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40555903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2350-46-1
Record name 1-(2,3-Dichloro-4-hydroxyphenyl)-1-butanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2350-46-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2,3-Dichloro-4-hydroxyphenyl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40555903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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